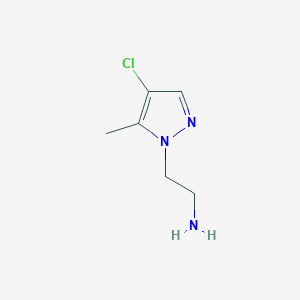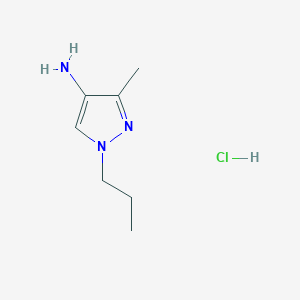
3-Methyl-1-propyl-1H-pyrazol-4-amine hydrochloride
Vue d'ensemble
Description
3-Methyl-1-propyl-1H-pyrazol-4-amine hydrochloride is a chemical compound with the molecular weight of 175.66 . It is a powder in physical form . The IUPAC name for this compound is 3-methyl-1-propyl-1H-pyrazol-4-amine hydrochloride .
Molecular Structure Analysis
The InChI code for 3-Methyl-1-propyl-1H-pyrazol-4-amine hydrochloride is 1S/C7H13N3.ClH/c1-3-4-10-5-7(8)6(2)9-10;/h5H,3-4,8H2,1-2H3;1H . This indicates the presence of a chlorine atom (Cl), a pyrazole ring, and various carbon ©, hydrogen (H), and nitrogen (N) atoms in the structure.Physical And Chemical Properties Analysis
3-Methyl-1-propyl-1H-pyrazol-4-amine hydrochloride is a powder in physical form . It has a molecular weight of 175.66 . The compound is stored at room temperature .Applications De Recherche Scientifique
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as 3-Methyl-1-propyl-1H-pyrazol-4-amine hydrochloride, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity .
Molecular Docking Studies
The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of these compounds . This suggests that 3-Methyl-1-propyl-1H-pyrazol-4-amine hydrochloride could be used in molecular docking studies to understand the interaction of drugs with their target proteins.
Synthesis of New Compounds
The compound can be used in the synthesis of new compounds with potential effects on the solubility and interactions of target compounds with biological macromolecules . This makes it a valuable tool in the field of medicinal chemistry.
Raw Material in Organic Synthesis
3-Methyl-1-propyl-1H-pyrazol-4-amine hydrochloride is an important raw material and intermediate used in organic synthesis . It can be used to produce a variety of other chemicals.
Pharmaceuticals
This compound is used in the pharmaceutical industry as an intermediate in the production of various drugs . Its properties make it a valuable component in drug formulation.
Agrochemicals
3-Methyl-1-propyl-1H-pyrazol-4-amine hydrochloride is used in the agrochemical industry . It can be used in the synthesis of pesticides and other agrochemical products.
Dye Industry
This compound is also used in the dye industry . It can be used in the production of various dyes.
Antifungal Activity
While not directly related to 3-Methyl-1-propyl-1H-pyrazol-4-amine hydrochloride, it’s worth noting that pyrazole derivatives have been used in the development of commercial fungicides . This suggests potential antifungal applications for this compound.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The hazard statements associated with this compound are H315, H319, and H335 , which correspond to skin irritation, eye irritation, and respiratory irritation, respectively.
Mécanisme D'action
Target of Action
It is known that pyrazole derivatives can interact with a variety of biological targets, depending on their specific chemical structure .
Mode of Action
Pyrazole derivatives are known to exhibit diverse pharmacological effects, which are largely dependent on their specific interactions with biological targets .
Result of Action
Some pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities .
Propriétés
IUPAC Name |
3-methyl-1-propylpyrazol-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.ClH/c1-3-4-10-5-7(8)6(2)9-10;/h5H,3-4,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRLBXACCDFJHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-propyl-1H-pyrazol-4-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B3089602.png)
![Octahydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B3089609.png)

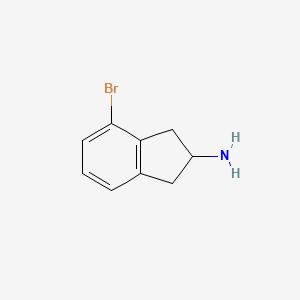
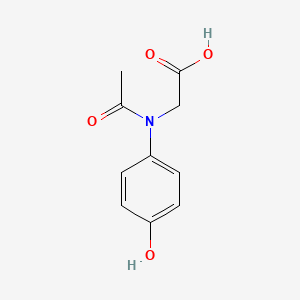
![Chloro[2-(dicyclohexylphosphino)-2'-(N,N-dimethylamino))-1,1'-biphenyl]gold(I)](/img/structure/B3089648.png)


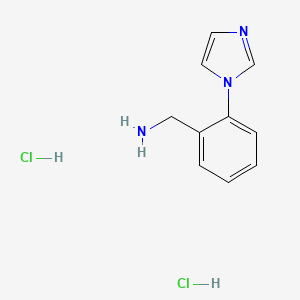
![1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B3089688.png)
![2-Phenyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate](/img/structure/B3089694.png)

